molecular formula C6H7ClO3 B6218698 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2751615-37-7

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6218698
CAS No.: 2751615-37-7
M. Wt: 162.57 g/mol
InChI Key: VLNQUCCOBNOSDT-UHFFFAOYSA-N
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Description

4-chloro-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a chlorine atom and an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a [2+1] cycloaddition reaction where an oxirane (epoxide) reacts with a cyclopropane derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and chlorination steps, and high-pressure reactors for the carboxylation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: NaOH in water, NH₃ in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    2-oxabicyclo[2.1.1]hexane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of 4-chloro-2-oxabicyclo[211]hexane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2751615-37-7

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7ClO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)

InChI Key

VLNQUCCOBNOSDT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)Cl

Purity

95

Origin of Product

United States

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